REACTION_CXSMILES
|
[Br:1]Br.[CH3:3][C:4]1[S:8][C:7]([C:9]([OH:11])=[O:10])=[CH:6][CH:5]=1>CC(O)=O>[Br:1][C:5]1[CH:6]=[C:7]([C:9]([OH:11])=[O:10])[S:8][C:4]=1[CH3:3]
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Name
|
|
Quantity
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725 μL
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Type
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reactant
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Smiles
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BrBr
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Name
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|
Quantity
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2 g
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Type
|
reactant
|
Smiles
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CC1=CC=C(S1)C(=O)O
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Name
|
FeCl3
|
Quantity
|
456 mg
|
Type
|
reactant
|
Smiles
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|
Name
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|
Quantity
|
2.8 mL
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Type
|
solvent
|
Smiles
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CC(=O)O
|
Name
|
|
Quantity
|
28 mL
|
Type
|
solvent
|
Smiles
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CC(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
the solution was poured onto ice
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Type
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FILTRATION
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Details
|
the precipitate was filtered
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Type
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WASH
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Details
|
washed with water affording the title compound (3 g, quant.) as a yellow powder
|
Reaction Time |
5 h |
Name
|
|
Type
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|
Smiles
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BrC=1C=C(SC1C)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |